molecular formula C15H29NO3 B1583730 Lauroylsarcosine CAS No. 97-78-9

Lauroylsarcosine

Cat. No. B1583730
CAS RN: 97-78-9
M. Wt: 271.40 g/mol
InChI Key: BACYUWVYYTXETD-UHFFFAOYSA-N
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Description

This compound is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties . It is amphiphilic, meaning it has both hydrophobic and hydrophilic properties, which makes it effective in reducing surface tension and emulsifying oils.

Mechanism of Action

Lauroylsarcosine (sodium salt) exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and dirt, which can then be rinsed away. The compound’s amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, making it effective in various applications. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents .

Similar Compounds:

Uniqueness: this compound (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .

Safety and Hazards

Lauroylsarcosine can cause skin irritation, serious eye damage, and can be fatal if inhaled . It is recommended to avoid dust formation, contact with skin, eyes, and clothing, and to not breathe vapours/dust .

Future Directions

Lauroylsarcosine has been used in the delivery of pDNA to the lung by lipopolyplexes and has shown an effect on pulmonary fibrosis . It has also been used in the flotation of zinc oxide ores due to its high selectivity and stability .

Relevant Papers

Several papers have been published on this compound. For instance, one paper discusses the use of this compound in the purification of insoluble proteins . Another paper discusses the synthesis of this compound-capped silver nanoparticles for use in flexible electronics .

Biochemical Analysis

Biochemical Properties

Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of this compound, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that this compound greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on proteins can change over time. For instance, the enhancement of RLS intensity by this compound was observed to increase with time, indicating a temporal effect

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, one study showed that this compound was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of this compound may vary with different dosages and in different biological contexts.

Metabolic Pathways

It is known that this compound is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .

Transport and Distribution

This compound has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauroylsarcosine (sodium salt) is typically synthesized through the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. The reaction is carried out in a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and condenser. Lauric acid is dissolved in anhydrous methanol, and sodium bisulfate monohydrate is added as a catalyst. The mixture is heated at 80°C for several hours to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound (sodium salt) involves similar steps but on a larger scale. The process includes the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Lauroylsarcosine (sodium salt) primarily undergoes substitution reactions due to the presence of the amide and carboxylate groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the lauroyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the carbonyl group in the lauroyl chain.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids.

properties

IUPAC Name

2-[dodecanoyl(methyl)amino]acetic acid
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InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
Source PubChem
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InChI Key

BACYUWVYYTXETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
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Related CAS

68003-46-3 (ammonium salt)
Record name Glycine, N-methyl-N-(1-oxododecyl)-
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DSSTOX Substance ID

DTXSID7042011
Record name N-Dodecanoyl-N-methylglycine
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Molecular Weight

271.40 g/mol
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name N-Lauroylsarcosine
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CAS RN

97-78-9
Record name Lauroylsarcosine
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Record name Glycine, N-methyl-N-(1-oxododecyl)-
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Record name N-LAUROYLSARCOSINE
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Record name N-lauroylsarcosine
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Record name LAUROYL SARCOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?

A1: this compound acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of this compound shifts the morphology from oval to plate-like. [, ]

Q2: Can this compound impact biological systems?

A2: Yes, research suggests this compound can interact with biological systems. In a study, topical application of this compound on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []

Q4: Is this compound compatible with noble metals like gold and silver in nanomaterial synthesis?

A4: Research indicates compatibility. This compound can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []

Q5: Can this compound inhibit corrosion in metallic materials?

A5: Studies have shown that this compound can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []

Q6: Can this compound be used to create catalytic systems?

A6: Yes, this compound has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and this compound micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []

A5: While the provided research doesn't delve deeply into computational studies on this compound itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []

Q7: Does the structure of this compound impact its biological activity?

A7: Yes, structural variations can influence activity. Comparing this compound with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []

Q8: Can this compound be incorporated into drug delivery systems?

A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing this compound have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []

Q9: Has the effectiveness of this compound against specific pathogens been investigated?

A9: Yes, studies have explored its antimicrobial properties. For example, this compound demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]

Q10: What are the safety implications of using this compound in topical applications?

A10: While this compound is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% this compound ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []

Q11: Can this compound be used for targeted drug delivery?

A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized this compound in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []

Q12: What analytical techniques are commonly employed to study this compound and its applications?

A12: Various techniques are used to characterize this compound and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using this compound. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of this compound. []

Q13: Does the solubility of this compound change in the presence of carbon dioxide?

A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using this compound, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []

Q14: Can this compound elicit an immune response?

A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using this compound led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that this compound, or components extracted using it, can induce an immune response. []

Q15: What are some alternatives to this compound in specific applications?

A15: Depending on the application, several alternatives to this compound exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with this compound for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []

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